tert-Butyl 4-{2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl}-3-methylpiperazine-1-carboxylate
Description
This compound is a piperazine derivative featuring a tert-butyl carbamate group at position 1, a 3-methyl substituent on the piperazine ring, and a side chain composed of a 2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl moiety. The trifluoromethyl (CF₃) group is a strong electron-withdrawing substituent, while the methoxy (OCH₃) group provides electron-donating effects. The tert-butyl carbamate acts as a protective group, enhancing stability during synthetic processes .
Properties
CAS No. |
306298-24-8 |
|---|---|
Molecular Formula |
C20H29F3N2O3 |
Molecular Weight |
402.5 g/mol |
IUPAC Name |
tert-butyl (3S)-4-[(1R)-2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl]-3-methylpiperazine-1-carboxylate |
InChI |
InChI=1S/C20H29F3N2O3/c1-14-12-24(18(26)28-19(2,3)4)10-11-25(14)17(13-27-5)15-6-8-16(9-7-15)20(21,22)23/h6-9,14,17H,10-13H2,1-5H3/t14-,17-/m0/s1 |
InChI Key |
JOBAOQKTQRZNNY-YOEHRIQHSA-N |
SMILES |
CC1CN(CCN1C(COC)C2=CC=C(C=C2)C(F)(F)F)C(=O)OC(C)(C)C |
Isomeric SMILES |
C[C@H]1CN(CCN1[C@@H](COC)C2=CC=C(C=C2)C(F)(F)F)C(=O)OC(C)(C)C |
Canonical SMILES |
CC1CN(CCN1C(COC)C2=CC=C(C=C2)C(F)(F)F)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Biological Activity
tert-Butyl 4-{2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl}-3-methylpiperazine-1-carboxylate is a synthetic compound with significant potential in pharmaceutical and biochemical research. Its unique structure, characterized by a trifluoromethyl group, enhances its biological activity and lipophilicity, making it a promising candidate for drug development, particularly in treating neurological disorders.
Chemical Structure
The compound's chemical structure can be represented as follows:
This structure includes key functional groups that contribute to its biological properties.
1. Pharmaceutical Applications
The compound serves as a crucial intermediate in the synthesis of various pharmaceuticals targeting neurological disorders. Research indicates that it enhances drug efficacy and specificity by modulating receptor interactions and signaling pathways, which are vital for developing new therapeutic strategies .
Studies have shown that compounds similar to this compound can act on multiple molecular targets involved in neurodegenerative diseases. For instance, they may inhibit β-secretase and acetylcholinesterase activities, which are critical in the pathogenesis of Alzheimer's disease (AD) .
3. In Vitro Studies
In vitro studies have demonstrated that compounds with similar structures exhibit protective effects against amyloid beta (Aβ) toxicity in astrocytes. For example, a related compound showed significant cell viability improvement when co-treated with Aβ, suggesting potential neuroprotective properties .
Case Study 1: Neuroprotective Effects
A study involving a related compound demonstrated its ability to reduce oxidative stress and inflammatory markers in astrocytes exposed to Aβ. The results indicated a reduction in tumor necrosis factor-alpha (TNF-α) levels and improved cell viability, highlighting the compound's potential as a neuroprotective agent .
Case Study 2: Synthesis and Biological Evaluation
Research focused on synthesizing various derivatives of piperazine-based compounds revealed that those with trifluoromethyl substitutions exhibited enhanced cytotoxic activity against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer). The study utilized the sulforhodamine B assay to evaluate cytotoxicity, indicating that structural modifications significantly influence biological activity .
Data Table: Biological Activity Overview
Scientific Research Applications
Antidepressant Activity
Research has indicated that compounds similar to tert-butyl 4-{2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl}-3-methylpiperazine-1-carboxylate exhibit antidepressant properties. Studies have focused on their ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in the treatment of depression .
Anxiolytic Effects
The compound has been investigated for its anxiolytic effects, potentially acting as a selective serotonin reuptake inhibitor (SSRI). This mechanism is crucial for developing new anxiolytic medications with fewer side effects compared to traditional benzodiazepines .
Antipsychotic Potential
Due to its structural similarities with known antipsychotic agents, this compound is being evaluated for its efficacy in treating psychotic disorders. Initial findings suggest it may influence dopaminergic pathways, which are often dysregulated in conditions such as schizophrenia .
Case Studies
Synthesis and Development
The synthesis of this compound involves several steps of organic synthesis including:
- Formation of the piperazine ring.
- Introduction of the methoxy and trifluoromethyl groups.
- Esterification with tert-butyl alcohol.
This multi-step synthesis allows for fine-tuning the compound's properties to enhance biological activity and selectivity for target receptors.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table highlights key structural differences and similarities between the target compound and its analogs:
Physicochemical Properties
- Lipophilicity: The target compound’s CF₃ and methoxy groups likely result in higher logP compared to polar analogs (e.g., aminobenzyl in ) but lower than halogenated derivatives (e.g., chloro in ) .
- Crystallinity : Analogs like those in exhibit defined hydrogen-bonding networks (e.g., C–H···O interactions), suggesting the target may form similar stable crystals, critical for formulation .
Preparation Methods
Starting Materials and Key Intermediates
tert-Butyl 4-methylpiperazine-1-carboxylate is a common starting intermediate for piperazine derivatives bearing a Boc group at the nitrogen and a methyl substituent at the 4-position on the piperazine ring. This intermediate is commercially available or can be synthesized by Boc protection of 4-methylpiperazine.
The 2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl moiety can be introduced via alkylation or reductive amination using the corresponding aldehyde or halide derivatives bearing the trifluoromethyl phenyl group.
Typical Synthetic Procedure
A representative synthesis involves the following steps:
Boc Protection of Piperazine
The piperazine ring is protected at the nitrogen with a tert-butyl carbamate group by reaction with di-tert-butyl dicarbonate (Boc2O) under basic conditions. This step ensures selective functionalization on the piperazine ring without unwanted side reactions.Alkylation or Reductive Amination
The Boc-protected 4-methylpiperazine is reacted with a suitable electrophile such as a 2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl halide or aldehyde.- In the case of alkylation, the nitrogen at the 4-position is nucleophilic and can attack the electrophilic carbon of the halide under basic conditions, typically in solvents like toluene or DMF at elevated temperatures (e.g., 80–110°C).
- Alternatively, reductive amination can be employed where the aldehyde reacts with the secondary amine to form an imine intermediate, which is then reduced (e.g., by sodium cyanoborohydride or sodium triacetoxyborohydride) to yield the substituted product.
Purification
After reaction completion, the mixture is typically worked up by extraction with organic solvents such as ethyl acetate, washing with water and brine, drying over anhydrous magnesium sulfate or sodium sulfate, and concentration under reduced pressure. Purification is performed by silica gel column chromatography using gradients of hexane and ethyl acetate or other suitable eluents.Characterization
The product is characterized by nuclear magnetic resonance (NMR) spectroscopy (1H and 13C), mass spectrometry (MS), and infrared spectroscopy (IR) to confirm structure and purity.
Research Findings and Analytical Data
- The Boc-protected piperazine intermediates such as tert-butyl 4-methylpiperazine-1-carboxylate have been reported with yields around 62–73% under reflux in toluene at 110°C.
- The introduction of the trifluoromethyl-substituted phenyl ethyl side chain is sensitive to reaction conditions; optimized temperature and solvent choice are crucial for high selectivity and yield.
- Analytical characterization confirms the structure:
- 1H NMR typically shows signals for tert-butyl group (singlet ~1.4–1.5 ppm), methoxy group (~3.3–3.8 ppm), aromatic protons (~7.5–8.0 ppm), and piperazine ring protons (multiplets ~3.4–3.8 ppm).
- Mass spectrometry confirms molecular ion peak consistent with the molecular weight of the target compound.
- IR spectroscopy detects characteristic carbamate (Boc) carbonyl stretch (~1700 cm⁻¹) and aromatic C–F stretches.
Summary Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Outcome/Comments |
|---|---|---|
| Boc Protection | Boc2O, base, DCM, RT | Formation of Boc-protected piperazine |
| Alkylation | 2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl halide, base, toluene, 110°C | Substitution at piperazine nitrogen |
| Reductive Amination | Aldehyde, NaBH3CN or NaBH(OAc)3, MeOH, RT | Alternative method for side chain attachment |
| Purification | Silica gel chromatography, hexane/ethyl acetate | Purified target compound |
| Characterization | NMR, MS, IR | Confirmed structure and purity |
Q & A
Advanced Research Questions
How can researchers resolve contradictions in spectral data during structural elucidation?
- Cross-Validation : Compare experimental NMR shifts (e.g., δ 1.2–1.4 ppm for tert-butyl) with density functional theory (DFT)-calculated spectra to identify discrepancies .
- Crystallographic Refinement : Use SHELXL (e.g., R1 = 0.062, wR2 = 0.207) to refine hydrogen bonding networks and resolve ambiguities in piperazine ring conformation .
- Multi-Technique Analysis : Correlate HPLC retention times with MS fragmentation to confirm purity and rule out isomeric impurities .
What strategies improve yield in multi-step synthesis?
- Intermediate Stabilization : Protect reactive groups (e.g., Boc for amines) to prevent side reactions during coupling steps .
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) for SN2 reactions to enhance nucleophilicity .
- Catalysis : Employ Pd-catalyzed cross-coupling for aryl-alkyl bond formation, achieving yields >70% under inert conditions .
How can the compound’s interaction with biological targets be studied experimentally?
- Receptor Binding Assays : Radiolabel the compound (e.g., ³H/¹⁴C) and measure binding affinity (Kd) to serotonin receptors (e.g., 5-HT2C) using competitive displacement .
- Cellular Models : Assess cytotoxicity and IC₅₀ values in cancer cell lines (e.g., MCF-7) via MTT assays, accounting for fluorophenyl group lipophilicity .
- Molecular Dynamics (MD) : Simulate ligand-receptor docking (e.g., GROMACS) to predict binding modes of the trifluoromethyl group in hydrophobic pockets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
